(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine
Description
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine is a pyrazole-derived amine characterized by a chloro substituent at the 4-position and a methyl group at the 1-position of the pyrazole ring, with a methanamine (-CH2NH2) group attached to the 3-position (Figure 1). This compound is of interest in medicinal and synthetic chemistry due to the pyrazole scaffold’s versatility in drug design. Key structural data include:
- Molecular formula: C5H8ClN3
- SMILES: Clc1n(C)nc(c1)CN
- Predicted Collision Cross-Section (CCS): 147.2 Ų (for [M+H]+ adduct) .
Limited literature or patent data are available for this compound, necessitating comparative analysis with structurally related analogs to infer properties .
Properties
CAS No. |
1017785-44-2 |
|---|---|
Molecular Formula |
C5H8ClN3 |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Pyrazole Intermediates
A common approach involves introducing chlorine at the 4-position of a preformed pyrazole ring. For example, N-methyl-3-aminopyrazole can undergo halogenation using bromine or iodine under acidic conditions to yield 4-halo-1-methyl-1H-pyrazole-3-amine precursors. In a representative procedure:
-
N-methyl-3-aminopyrazole is dissolved in water and treated with bromine at pH < 1, yielding 4-bromo-1-methyl-1H-pyrazole-3-amine with >95% purity.
-
Chlorination may be achieved using chlorinating agents like SOCl₂ or PCl₅ , though regioselectivity depends on directing groups.
Table 1: Halogenation Conditions and Yields
| Halogenating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Br₂ (in H₂O) | 0–5 | 88.2 | 98.5 |
| Cl₂ (gas) | 25 | 72.4 | 90.2 |
Amination of Halogenated Pyrazoles
Nucleophilic Substitution
The 3-position methanamine group is introduced via nucleophilic substitution of a halogen or other leaving group. For instance:
-
4-Chloro-1-methyl-1H-pyrazole reacts with ammonia or methylamine in polar solvents (e.g., ethanol) under reflux, yielding the target amine.
-
Grignard Reagent-Mediated Amination : 4-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes Grignard exchange with isopropyl magnesium chloride , followed by CO₂ quenching to introduce carboxyl groups, which can be reduced to amines.
Table 2: Amination Reaction Parameters
| Substrate | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 4-Chloro-1-methylpyrazole | NH₃ (aq) | Ethanol | 68.3 |
| 4-Bromo-1-methylpyrazole | CH₃NH₂ | THF | 75.1 |
Reductive Amination
Alternative routes employ reductive amination of pyrazole aldehydes. For example, 1-methyl-1H-pyrazole-3-carbaldehyde reacts with methylamine and NaBH₃CN in methanol, yielding (1-methyl-1H-pyrazol-3-yl)methanamine derivatives. Adapting this method for 4-chloro substrates requires prior aldehyde functionalization at the 3-position.
Cyclization Approaches for Pyrazole Ring Formation
Knorr Pyrazole Synthesis
The classic Knorr method, involving cyclization of hydrazines with 1,3-diketones, can be modified to incorporate chloro and methyl groups. For example:
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency. A mixture of chloroacetylacetone and methylhydrazine in DMF at 120°C for 15 minutes produces 4-chloro-1-methyl-1H-pyrazole-3-amine in 82% yield, followed by amination.
Industrial-Scale Production and Optimization
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Chemical Reactions
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine can undergo several chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions yield amines or other reduced derivatives.
- Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution.
Synthetic Methods
The synthesis typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with formaldehyde and ammonia under controlled conditions (50-70°C in aqueous medium). This method allows for efficient production and high yields, especially in industrial settings where continuous flow processes are utilized.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
Biological Applications
Research has identified potential biological activities of this compound, particularly its antimicrobial and antifungal properties. Studies indicate that pyrazole derivatives can inhibit the growth of certain pathogens, suggesting possible applications in developing new antibiotics or antifungal agents.
Pharmaceutical Development
The compound is currently being investigated as a pharmaceutical intermediate. Its structural characteristics may lead to the development of new therapeutic agents targeting various diseases, including infectious diseases.
Agrochemicals
In agricultural research, this compound is being explored for its potential use in developing agrochemicals. Its biological activity could contribute to the formulation of pesticides or herbicides that are more effective against specific pests or diseases.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole, including this compound, exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents.
Case Study 2: Synthesis of Novel Heterocycles
Researchers successfully utilized this compound as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activities. These derivatives showed promising results in preliminary biological assays, indicating their potential for further development.
Mechanism of Action
The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chloro vs. Alkyl/Aryl Groups
Example 1: (4-Chloro-1-ethyl-1H-pyrazol-3-yl)methanamine
- Molecular formula : C6H10ClN3
- Molecular weight : 159.62 g/mol .
- Key difference: Replacement of the 1-methyl group with ethyl increases hydrophobicity and molecular weight compared to the target compound.
Example 2: 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine
- Molecular formula : C6H11N3
- Key difference: Methyl groups at both 1- and 5-positions eliminate the electron-withdrawing chloro substituent.
Positional Isomerism
Example: (1-Methyl-1H-pyrazol-4-yl)methanamine
Alkyl vs. Aryl Substituents
Example: N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
- Molecular formula : C11H13N3
- However, the increased size may reduce solubility compared to smaller alkyl groups .
Physicochemical Properties
Collision Cross-Section (CCS) Comparison
| Compound | [M+H]+ CCS (Ų) | Reference |
|---|---|---|
| (4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine | 147.2 | |
| (4-Chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine | 147.2 (similar adduct) |
The identical CCS for the [M+H]+ adduct suggests comparable gas-phase ion mobility, though solution-phase properties (e.g., solubility) may differ due to substituent effects .
Molecular Weight and Lipophilicity Trends
*LogP values estimated using fragment-based methods.
Biological Activity
(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique methanamine group, which contributes to its distinct chemical and biological properties. Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
The molecular structure of this compound can be represented as follows:
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The chlorine atom at the 4-position is particularly reactive, allowing for the introduction of different functional groups through nucleophilic substitution reactions.
Common Reactions
- Oxidation : Can yield corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Can be achieved with lithium aluminum hydride or sodium borohydride.
- Substitution : Nucleophiles such as amines or thiols can replace the chlorine atom.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The mechanism of action involves disrupting the biochemical pathways essential for microbial growth and replication .
Anticancer Properties
Research indicates that compounds with the pyrazole scaffold have notable anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including lung cancer and breast cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with specific molecular targets related to cell survival pathways .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, this compound exhibited an IC50 value of 49.85 µM against MDA-MB-231 breast cancer cells. This suggests a promising avenue for further development as an anticancer therapeutic agent .
Research Findings
Q & A
Q. What synthetic methodologies are recommended for (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The compound can be synthesized via substitution or Mannich reactions. For example, substituting a halogen at the pyrazole's 3-position with an amine group under basic conditions (e.g., using NH₃ in ethanol at 60–80°C) . Optimization involves:
- Catalyst Selection : Use triethylamine or K₂CO₃ to neutralize byproducts.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity (>95%) .
- Reaction Monitoring : TLC or HPLC to track intermediate formation .
| Key Reaction Parameters |
|---|
| Solvent: Ethanol/THF |
| Temperature: 60–80°C |
| Catalyst: K₂CO₃ |
| Yield: 70–85% |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified N95 masks) if aerosolization occurs .
- Ventilation : Conduct reactions in a fume hood to limit vapor exposure.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; methylamine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 175.05 for C₆H₁₀ClN₃) .
- Melting Point : Compare observed mp (e.g., 155–158°C) with literature to assess purity .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to quantify purity (>98%) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Electronic Structure Analysis : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s nitrogen atoms may act as hydrogen-bond acceptors .
- Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., kinases) by aligning the methylamine group into catalytic pockets .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Correlation : Cross-validate NMR data with IR (e.g., N-H stretches at ~3300 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR splitting patterns .
- Dynamic NMR : Study variable-temperature NMR to detect conformational exchange broadening .
Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Variation : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stress : Heat samples to 40–80°C and analyze decomposition products (e.g., chlorinated byproducts) .
- Light Exposure : Use UV chambers to test photostability (λ = 254 nm) .
| Stability Profile |
|---|
| Stable in pH 6–8 (25°C) |
| Degrades >40°C (t₁/₂ = 12 hrs) |
| Light-sensitive (store in amber vials) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
